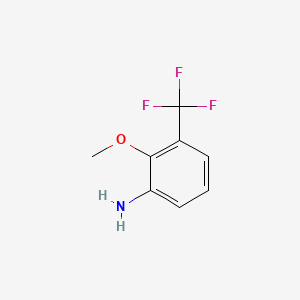

5-methoxy-1H-indazol-3-amine

Overview

Description

5-methoxy-1H-indazol-3-amine is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry . They bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

Indazole derivatives have been synthesized using various methods . For instance, Li et al. designed and synthesized a novel series of 1H-indazol-3-amine scaffold derivatives by utilizing scaffold hopping and molecular hybridization strategies aiming to develop potent FGFR inhibitors .Molecular Structure Analysis

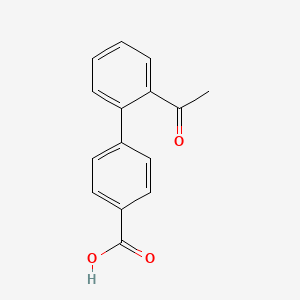

The molecular structure of this compound is represented by the linear formula C8H9N3O . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

Indazole derivatives have been evaluated for their inhibitory activities against various human cancer cell lines . They have also been evaluated as potential in vitro inhibitors of MAO-A, MAO-B, and DAAO .Physical And Chemical Properties Analysis

The molecular weight of this compound is 163.18 g/mol . It has a topological polar surface area of 63.9 Ų and a complexity of 164 .Scientific Research Applications

Efficient Synthesis of 3-Aryl-1H-Indazol-5-Amine

Wang et al. (2015) describe the synthesis of various 3-aryl-1H-indazol-5-amine derivatives using a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method achieves good to excellent yields and is significant in the context of 5-methoxy-1H-indazol-3-amine derivatives (Wang, Ruiyun, Li, Zou, Wu, & Wu, 2015).

Synthesis via Rhodium/Copper Catalysis

Qiang Wang and Xingwei Li (2016) developed a method for synthesizing 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This process is efficient and tolerant of various functional groups (Wang & Li, 2016).

Photoinduced Molecular Rearrangements

Buscemi, Vivona, and Caronna (1996) explored the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of indazoles and benzimidazoles. This research provides insight into novel photochemical pathways relevant to indazole chemistry (Buscemi, Vivona, & Caronna, 1996).

Regioselective Protection and Amine Coupling

Slade et al. (2009) focused on the regioselective protection of indazoles and subsequent coupling reactions with amines, producing novel derivatives. This study is particularly relevant for the manipulation of the indazole core structure (Slade, Pelz, Bodnar, Lampe, & Watson, 2009).

Application in Antimicrobial Activities

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized novel triazole derivatives, including structures related to 1H-indazol-3-amine, and evaluated their antimicrobial activities. Some of these derivatives exhibited good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis Techniques

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

Park et al. (2021) described a silver(I)-mediated intramolecular oxidative C–H amination for constructing various 1H-indazoles. This method is particularly efficient for synthesizing 3-substituted indazoles (Park, Jeong, Lee, & Kim, 2021).

Mechanistic Studies in Rh(III)-Mediated Amido Transfer

Park et al. (2015) conducted mechanistic studies on Rh(III)-catalyzed C-H amination, revealing the utility of 1,4,2-dioxazol-5-one as an efficient amino source. This research offers insights into the synthesis mechanisms relevant to indazole derivatives (Park, Park, Kim, & Chang, 2015)

Mechanism of Action

Target of Action

The primary targets of 5-methoxy-1H-indazol-3-amine are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage . The compound also interacts with 5-lipoxygenase , an enzyme involved in the biosynthesis of leukotrienes .

Mode of Action

This compound inhibits the activity of its target kinases, thereby affecting the cell cycle and DNA damage response pathways . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . In the case of 5-lipoxygenase, the compound strongly inhibits the oxidation of arachidonic acid .

Biochemical Pathways

The inhibition of CHK1, CHK2, and h-sgk kinases by this compound can lead to the disruption of cell cycle progression and DNA repair mechanisms . This can result in the induction of cell death in cancer cells . The inhibition of 5-lipoxygenase affects the biosynthesis of leukotrienes, bioactive lipids that play a role in inflammation and allergic reactions .

Result of Action

The inhibition of target kinases by this compound can lead to the induction of cell death in cancer cells . This makes it a potential therapeutic agent for the treatment of cancer . The compound’s inhibition of 5-lipoxygenase can potentially reduce inflammation and allergic reactions .

Future Directions

Indazole-containing derivatives have shown a wide range of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . The medicinal properties of indazole and its derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

5-methoxy-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, it has been shown to inhibit tyrosine kinases by binding to their ATP-binding sites . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound can degrade, leading to a decrease in its biological activity . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular functions at high concentrations . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into different metabolites . These metabolites can have distinct biological activities and can contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters on the cell membrane . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on various organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be phosphorylated, which can affect its interaction with other proteins and its subcellular distribution .

Properties

IUPAC Name |

5-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMRACNPNBEQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602836 | |

| Record name | 5-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58514-96-8 | |

| Record name | 5-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)

![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)

![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)